molecular formula C20H28O2 B1506896 Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) CAS No. 2694-97-5

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)

Cat. No.: B1506896
CAS No.: 2694-97-5
M. Wt: 300.4 g/mol
InChI Key: WMAZMNFANLKALZ-UHFFFAOYSA-N
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Description

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is a synthetic steroid compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving precursor steroids. One common method involves the reduction of androstenedione to produce the desired compound under specific reaction conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: In an industrial setting, the production of Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) typically involves large-scale chemical synthesis using advanced reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) has several applications in scientific research, including:

  • Chemistry: Used as a synthetic intermediate in the production of other steroid compounds.

  • Biology: Studied for its potential effects on hormone receptors and signaling pathways.

  • Medicine: Investigated for its potential therapeutic uses in treating hormonal imbalances or as a precursor for pharmaceuticals.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is similar to other androstane steroids, such as androstenedione and methylstenbolone. it has unique structural features that distinguish it from these compounds, such as the presence of specific functional groups and the position of double bonds.

Comparison with Similar Compounds

  • Androstenedione

  • Methylstenbolone

  • Androsta-1,4-dien-3-one, 9,11b-dichloro-17b-hydroxy-17-methyl-(6CI,7CI,8CI)

Properties

CAS No.

2694-97-5

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,15-17,22H,5,7-8,10-12H2,1-3H3

InChI Key

WMAZMNFANLKALZ-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C)O)CC=C4[C@@]3(C=CC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C

Origin of Product

United States

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